molecular formula C6H2ClIN2S B1418666 4-Chloro-6-iodothieno[2,3-d]pyrimidine CAS No. 552295-08-6

4-Chloro-6-iodothieno[2,3-d]pyrimidine

Cat. No.: B1418666
CAS No.: 552295-08-6
M. Wt: 296.52 g/mol
InChI Key: CIDKBLUFACXVRN-UHFFFAOYSA-N
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Description

4-Chloro-6-iodothieno[2,3-d]pyrimidine is a heterocyclic compound characterized by the presence of chlorine and iodine atoms attached to a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-iodothieno[2,3-d]pyrimidine typically involves the halogenation of thieno[2,3-d]pyrimidine derivatives. One common method includes the reaction of 4-chlorothieno[2,3-d]pyrimidine with iodine in the presence of a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products depend on the specific reactions but can include various substituted thieno[2,3-d]pyrimidine derivatives with functional groups like amines, ethers, or alkyl chains .

Scientific Research Applications

4-Chloro-6-iodothieno[2,3-d]pyrimidine has diverse applications across multiple scientific disciplines:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and in the development of new materials.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anticancer and antiviral agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-Chloro-6-iodothieno[2,3-d]pyrimidine exerts its effects is largely dependent on its specific application. In medicinal chemistry, for instance, it may interact with molecular targets such as kinases or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • 4-Chloro-6-bromothieno[2,3-d]pyrimidine
  • 4-Chloro-6-fluorothieno[2,3-d]pyrimidine
  • 4-Chloro-6-methylthieno[2,3-d]pyrimidine

Uniqueness: 4-Chloro-6-iodothieno[2,3-d]pyrimidine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and physicochemical properties. The iodine atom, in particular, enhances the compound’s ability to participate in coupling reactions and can influence its electronic properties, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

4-chloro-6-iodothieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClIN2S/c7-5-3-1-4(8)11-6(3)10-2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDKBLUFACXVRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=NC=N2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClIN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552295-08-6
Record name 4-chloro-6-iodothieno[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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